molecular formula C17H12O3 B3054613 2-(4-Methylbenzoyl)indan-1,3-dione CAS No. 6134-99-2

2-(4-Methylbenzoyl)indan-1,3-dione

Cat. No.: B3054613
CAS No.: 6134-99-2
M. Wt: 264.27 g/mol
InChI Key: VZXQNPBGWKSHSD-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)indan-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. This compound is characterized by the presence of a 4-methylbenzoyl group attached to the indane-1,3-dione core. Indane-1,3-dione derivatives are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Methylbenzoyl)indan-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methylbenzoyl)indan-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

2-(4-Methylbenzoyl)indan-1,3-dione can be compared with other indane-1,3-dione derivatives, such as:

    Indane-1,3-dione: The parent compound, known for its versatility and wide range of applications.

    2-(4-Chlorobenzoyl)indan-1,3-dione: Similar in structure but with a chlorine substituent, which may alter its reactivity and applications.

    2-(4-Methoxybenzoyl)indan-1,3-dione: . The uniqueness of this compound lies in its specific substituent, which can affect its reactivity and suitability for different applications.

Properties

IUPAC Name

2-(4-methylbenzoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQNPBGWKSHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407658
Record name 2-(4-methylbenzoyl)indan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-99-2
Record name 2-(4-methylbenzoyl)indan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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